Methyl 5-bromo-6-chloropicolinate is a brominated and chlorinated derivative of picolinic acid, specifically classified as a pyridine-2-carboxylate. This compound is notable for its unique substitution pattern, which includes a bromine atom at the 5-position and a chlorine atom at the 6-position of the pyridine ring. The presence of these halogens significantly influences its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
Methyl 5-bromo-6-chloropicolinate can be synthesized from readily available precursors in organic chemistry. Its synthesis typically involves halogenation reactions applied to picolinate derivatives, utilizing reagents such as bromine and chlorine under specific reaction conditions.
This compound falls under the category of halogenated pyridine derivatives, which are widely studied for their biological activities and utility in organic synthesis. It is classified as a heterocyclic compound due to the presence of nitrogen in the pyridine ring.
The synthesis of methyl 5-bromo-6-chloropicolinate can be achieved through several methods, primarily involving halogenation processes. Common synthetic routes include:
Methyl 5-bromo-6-chloropicolinate has a molecular formula of CHBrClNO. Its structure features:
The compound's molecular weight is approximately 236.48 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm its structure and purity.
Methyl 5-bromo-6-chloropicolinate is reactive due to its halogen substituents, allowing it to participate in various chemical reactions:
Common reagents for these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions. Reaction conditions vary based on the desired product but often require careful control of temperature and reaction time.
The mechanism of action for methyl 5-bromo-6-chloropicolinate primarily involves its reactivity due to halogen substituents:
Kinetic studies may reveal details about reaction rates, while computational chemistry techniques can provide insights into transition states and energy barriers associated with these processes.
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) are employed to characterize its physical properties further.
Methyl 5-bromo-6-chloropicolinate has several scientific applications:
The compound's versatility makes it valuable in both academic research and industrial applications, highlighting its importance in synthetic organic chemistry.
Methyl 5-bromo-6-chloropicolinate is a halogen-substituted picolinate ester characterized by the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol. The compound is registered under CAS number 1214353-79-3, which serves as its unique identifier in chemical databases [3] [5]. Its systematic IUPAC name, methyl 5-bromo-6-chloropicolinate, precisely describes the substitution pattern on the pyridine ring and the ester functional group at the 2-position [5]. The canonical SMILES representation "COC(=O)C1=NC(=C(C=C1)Br)Cl" provides a machine-readable description of the molecular connectivity, essential for chemical informatics and database searches [7]. This compound is assigned the InChIKey "WCWGHRWBXIRYFR-UHFFFAOYSA-N", enabling rapid structure comparison across chemical platforms [5] [7].
Table 1: Fundamental Molecular Identifiers of Methyl 5-Bromo-6-Chloropicolinate
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1214353-79-3 |
| IUPAC Name | Methyl 5-bromo-6-chloropicolinate |
| Molecular Formula | C7H5BrClNO2 |
| Molecular Weight | 250.48 g/mol |
| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)Br)Cl |
| InChIKey | WCWGHRWBXIRYFR-UHFFFAOYSA-N |
| MDL Number | MFCD14698104 |
Advanced spectroscopic techniques provide critical insights into the structural features of methyl 5-bromo-6-chloropicolinate. While experimental spectral data is limited in public sources, computational predictions offer valuable structural information. Mass spectrometry analysis indicates a molecular ion peak at m/z 248.92 for [M]+ under electron ionization conditions, with characteristic isotopic patterns attributable to the presence of bromine and chlorine atoms [7]. Tandem mass spectrometry (MS/MS) predictions suggest prominent fragment ions resulting from the loss of methoxy (•OCH3) and carbonyl (•C=O) groups from the ester functionality [7].
Nuclear Magnetic Resonance (NMR) spectroscopy reveals key structural details: 1H-NMR predictions indicate a singlet at approximately δ 3.9-4.0 ppm corresponding to the methyl ester protons, while the pyridine ring protons appear as distinct signals in the aromatic region (δ 7.5-8.5 ppm) with specific coupling patterns reflecting the 3,4-disubstitution motif . Infrared (IR) spectroscopy predicts strong absorption bands at approximately 1720-1740 cm-1 (C=O stretch of the ester group), 1580-1600 cm-1 (C=N stretch), and 650-800 cm-1 (C-Br and C-Cl stretches) .
Table 2: Predicted Spectroscopic Signatures of Methyl 5-Bromo-6-Chloropicolinate
| Technique | Predicted Signals/Peaks |
|---|---|
| Mass Spectrometry | [M]+ at m/z 248.92; [M+2]+ at 250.92 (Br isotope pattern) |
| 1H-NMR | δ 3.95 (s, 3H, -OCH3); δ 7.80 (d, 1H, H4); δ 8.20 (d, 1H, H3) |
| IR Spectroscopy | 1725 cm-1 (ester C=O); 1590 cm-1 (C=N); 750 cm-1 (C-Br); 690 cm-1 (C-Cl) |
Methyl 5-bromo-6-chloropicolinate exhibits distinct physicochemical properties that influence its handling and reactivity. The compound demonstrates limited water solubility (predicted 0.118 mg/mL) but shows improved solubility in organic solvents including chloroform and methanol [8]. Computational models predict a consensus log P (logarithm of octanol-water partition coefficient) value of 2.25, indicating moderate lipophilicity . This value suggests the compound will preferentially partition into organic phases rather than aqueous environments, a critical factor in extraction and purification processes.
The molecule's topological polar surface area (TPSA) is calculated at 39.19 Ų, which falls within the typical range for heteroaromatic compounds without hydrogen-bonding donors . Stability considerations require storage under inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent potential decomposition, particularly hydrolysis of the ester moiety [3] [5]. The compound is classified as a solid at room temperature, though its precise melting point remains unreported in the available literature .
Table 3: Experimental and Predicted Physicochemical Parameters
| Property | Value | Prediction Method |
|---|---|---|
| Water Solubility | 0.118 mg/mL | ESOL |
| log P (Consensus) | 2.25 | iLOGP/XLOGP3/WLOGP/MLOGP |
| Topological PSA | 39.19 Ų | Ertl Method |
| Rotatable Bonds | 2 | Molecular topology analysis |
| Storage Conditions | Inert atmosphere, 2-8°C | Experimental recommendation |
Methyl 5-bromo-6-chloropicolinate displays distinct properties when compared to structurally related halogenated picolinates. Its positional isomer, methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8), shares the same molecular formula but differs in nitrogen orientation, with the ester group at the 3-position rather than the 2-position [8]. This seemingly minor structural variation significantly impacts physical properties, as evidenced by the nicotinate isomer's documented melting point range of 75-77°C [8].
The compound's precursor, 5-bromo-6-chloropicolinic acid (CAS 959958-25-9), exhibits higher water solubility due to the presence of the ionizable carboxylic acid group, but demonstrates reduced membrane permeability compared to the ester derivative [10]. Ethyl 5-bromo-6-chloropicolinate (CAS 1214337-57-1), the homologous ethyl ester, displays nearly identical chemical reactivity but slightly increased lipophilicity (predicted log P ≈ 2.65) due to the longer alkyl chain [10].
Halogen positioning profoundly influences reactivity: the ortho-positioned chlorine adjacent to the ring nitrogen in methyl 5-bromo-6-chloropicolinate activates the chlorine toward nucleophilic aromatic substitution, while the bromine at the 5-position offers versatility in cross-coupling reactions [10]. This differentiated reactivity profile creates distinct synthetic applications compared to isomers like methyl 6-bromo-5-chloropicolinate (CAS 1214324-91-0), where the halogen positioning alters electronic distribution and reaction kinetics [9].
Table 4: Comparison of Key Halogenated Picolinate Derivatives
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9